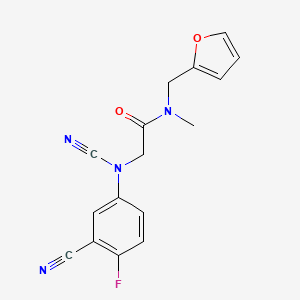

2-(N,3-Dicyano-4-fluoroanilino)-N-(furan-2-ylmethyl)-N-methylacetamide

Description

Properties

IUPAC Name |

2-(N,3-dicyano-4-fluoroanilino)-N-(furan-2-ylmethyl)-N-methylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FN4O2/c1-20(9-14-3-2-6-23-14)16(22)10-21(11-19)13-4-5-15(17)12(7-13)8-18/h2-7H,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDYQZJHLKPAZMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CO1)C(=O)CN(C#N)C2=CC(=C(C=C2)F)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features of the Target Compound:

- Acetamide backbone : Central CONR₂ group.

- N-methyl: Reduces polarity and may improve membrane permeability. 2-(N,3-Dicyano-4-fluoroanilino): A highly electron-deficient aromatic system with two cyano groups (positions N and 3) and a 4-fluoro substituent, likely increasing electrophilicity and interaction with biological targets.

Comparison with Structural Analogs:

*Estimated formula: C₁₇H₁₃F₅N₅O₂ (exact requires crystallographic validation).

Functional Group Analysis:

Cyano (-CN) vs. Chloro (-Cl): Cyano groups in the target compound are stronger electron-withdrawing groups compared to chloro substituents in alachlor or dimethenamid. This may enhance binding to enzymatic targets (e.g., acetolactate synthase in herbicides) but reduce environmental persistence .

Furan vs. Thiophene :

- The furan ring in the target compound offers oxygen-based hydrogen bonding, whereas thiophene (in dimethenamid) provides sulfur-mediated hydrophobic interactions. Furan derivatives may exhibit faster metabolic degradation .

Fluoro vs.

Research Findings and Data Gaps

Toxicity and Environmental Impact:

Q & A

Q. Critical conditions :

- Temperature control (e.g., 0–25°C for cyano group stability).

- Solvent selection (polar aprotic solvents like DMF improve reaction homogeneity) .

Basic: What analytical techniques are essential for confirming the structure and purity of this compound?

Answer:

- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., furan protons at δ 6.3–7.4 ppm; cyano groups via ¹³C at ~115 ppm) .

- Mass spectrometry (MS) : High-resolution MS to confirm molecular ion peaks (e.g., [M+H⁺]⁺) and fragmentation patterns .

- HPLC : Purity assessment (>95% by reverse-phase C18 columns) .

Advanced: How can researchers optimize the synthesis yield while minimizing side reactions?

Answer:

Methodological strategies :

- Catalyst screening : Use phase-transfer catalysts (e.g., TBAB) to enhance alkylation efficiency .

- Reaction monitoring : Real-time TLC or in-situ IR to detect intermediates and terminate reactions at optimal conversion .

- Solvent optimization : Replace DMF with acetonitrile to reduce byproduct formation in cyanoacetylation .

Data analysis : Kinetic studies (e.g., Arrhenius plots) to identify rate-limiting steps. Contradictions in yield data across studies often arise from impurities in starting materials or solvent hygroscopicity .

Advanced: How do structural modifications (e.g., replacing furan with thiophene) affect its biological activity?

Answer:

Case study :

- Thiophene analogs : Exhibit increased lipophilicity (logP +0.5), enhancing blood-brain barrier penetration but reducing aqueous solubility.

- Fluorophenyl replacements : Improve binding affinity to kinase targets (e.g., IC₅₀ reduced from 1.2 μM to 0.4 μM) .

Q. Experimental design :

SAR studies : Synthesize analogs with systematic substitutions (e.g., heterocycle swaps, halogen additions).

In vitro assays : Compare cytotoxicity (MTT assay), enzyme inhibition (fluorescence-based kinetics), and solubility (shake-flask method) .

Advanced: How can researchers resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?

Answer:

Root causes :

- Variability in assay conditions (e.g., serum concentration in cell cultures).

- Impurity-driven off-target effects (e.g., residual DMF in samples).

Q. Resolution methods :

- Standardized protocols : Adopt CLSI guidelines for antimicrobial assays .

- Orthogonal assays : Confirm activity via SPR (surface plasmon resonance) if fluorescence assays show discrepancies .

- Batch-to-batch analysis : Purity correlation studies (e.g., HPLC-MS vs. IC₅₀) .

Advanced: What computational methods are suitable for predicting the compound’s interaction with biological targets?

Answer:

- Molecular docking (AutoDock Vina) : Predict binding modes to enzymes (e.g., cytochrome P450) using crystal structures (PDB ID: 1TQN) .

- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100-ns trajectories .

- QSAR modeling : Use descriptors like logP, polar surface area, and H-bond donors to correlate structure with activity .

Advanced: How can researchers design stability studies to evaluate degradation pathways under physiological conditions?

Answer:

Protocol :

Forced degradation : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B guidelines) conditions .

LC-MS analysis : Identify degradation products (e.g., hydrolysis of cyano groups to amides).

Kinetic modeling : Determine half-life (t₁/₂) and activation energy (Eₐ) via Arrhenius equation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.